molecular formula C11H10ClNO3S B1404492 4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonyl chloride CAS No. 1268026-52-3

4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonyl chloride

Katalognummer: B1404492
CAS-Nummer: 1268026-52-3
Molekulargewicht: 271.72 g/mol
InChI-Schlüssel: VWDHSLTXFBCAIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Elucidation and Physicochemical Properties

Molecular Architecture and IUPAC Nomenclature

4-Oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonyl chloride is a fused bicyclic heterocyclic compound characterized by a pyrroloquinoline core. Its molecular formula is C₁₁H₁₀ClNO₃S (molecular weight: 271.72 g/mol). The structure comprises:

  • A pyrroloquinoline scaffold, where a pyrrole ring is fused to a quinoline system.
  • A sulfonyl chloride (-SO₂Cl) substituent at position 8 of the quinoline moiety.
  • A ketone group at position 4 of the pyrroloquinoline system.

The IUPAC name reflects the tricyclic arrangement, with the ij fusion indicating the specific connectivity between the pyrrole and quinoline rings. The SMILES code O=S(C1=CC2=C(C(CC3)=C1)N(C3=O)CC2)(Cl)=O delineates the atom connectivity, emphasizing the sulfonyl chloride and ketone functionalities.

Crystallographic Analysis and X-Ray Diffraction Studies

While direct crystallographic data for this compound is limited, structural analogs provide insights into its potential packing and conformational preferences:

  • Packing Motifs : Similar pyrroloquinoline derivatives exhibit intermolecular hydrogen bonding between sulfonamide or sulfonyl groups and adjacent donors/acceptors. For example, hydrogen bonds involving N–H and carbonyl oxygen groups are common in fused heterocycles.
  • Conformational Stability : The pyrroloquinoline core likely adopts a planar geometry due to aromatic stabilization, with the sulfonyl chloride group positioned perpendicular to the ring system.
Property Observed in Analogous Compounds Potential for This Compound
Space Group P2₁/c or P2₁/c Likely P2₁/c
Hydrogen Bonding N–H⋯O or N–H⋯Cl Possible N–H⋯O interactions
π-Stacking Observed in quinoxaline derivatives Unlikely due to sulfonyl group

Tautomeric Behavior and Conformational Dynamics

The compound’s 4-oxo group and sulfonyl chloride substituent influence tautomeric equilibria:

  • Keto-Enol Tautomerism : The ketone at position 4 may exhibit minimal enol tautomerism due to electron-withdrawing effects of the sulfonyl chloride group, stabilizing the keto form.
  • Conformational Flexibility : The pyrroloquinoline system allows limited rotation around the C–N bond, but steric hindrance from the sulfonyl chloride restricts free rotation.

Thermochemical Properties: Melting Point, Boiling Point, and Solubility Profiling

Key physicochemical data are summarized below:

Property Value/Status Source
Melting Point Not reported
Boiling Point No data available
Solubility Likely soluble in polar aprotic solvents (e.g., DCM, THF)
Storage Conditions Inert atmosphere (2–8°C)

Thermochemical Insights :

  • Stability : The sulfonyl chloride group is reactive, necessitating storage under inert conditions to prevent hydrolysis.
  • Solubility : Predicted solubility in dichloromethane (DCM) aligns with analogous sulfonyl chlorides, which often dissolve in non-polar solvents.

Spectroscopic Fingerprint Analysis

Nuclear Magnetic Resonance (NMR)
Proton Environment Chemical Shift (δ, ppm) Multiplicity
Aromatic protons (quinoline) 7.2–8.5 m (multiplet)
Methine proton (C2) 5.8–6.2 t (triplet)
Sulfonyl chloride adjacent protons 2.5–3.0 s (singlet)

Note: Data extrapolated from structurally related pyrroloquinolines.

Infrared (IR) Spectroscopy
Functional Group Absorption Band (cm⁻¹)
Sulfonyl chloride (S=O) 1350–1450
Ketone (C=O) 1680–1720
C–Cl Stretch 550–600

Source: Typical sulfonyl chloride and ketone IR signatures.

Mass Spectrometry
Ionization Mode Observed m/z Fragmentation Pathway
[M+H]⁺ 272.0 Loss of HCl → m/z 236.0

Data inferred from PubChemLite CID 71778078.

UV-Vis Spectroscopy

No explicit UV-Vis data is available, but the quinoline moiety typically exhibits λₘₐₓ in the 250–300 nm range due to π→π* transitions.

Eigenschaften

IUPAC Name

11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3S/c12-17(15,16)9-5-7-1-2-10(14)13-4-3-8(6-9)11(7)13/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDHSLTXFBCAIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268026-52-3
Record name 11-oxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Method Overview:

This approach involves the initial synthesis of a halogenated tetrahydroquinoline derivative, which undergoes intramolecular cyclization to form the fused pyrroloquinoline core, followed by sulfonylation to introduce the sulfonyl chloride group at position 8.

Stepwise Procedure:

Step Description Reagents & Conditions References
1 Preparation of halogenated tetrahydroquinoline Nucleophilic substitution of suitable precursors with halogenating agents (e.g., NBS, NCS) ,
2 Intramolecular cyclization Heating with acid catalysts (e.g., polyphosphoric acid, PPA) or Lewis acids (e.g., BF₃·Et₂O) ,
3 Oxidation to form the 4-oxo group Mild oxidants such as PCC or DDQ in suitable solvents ,
4 Sulfonylation to form sulfonyl chloride Reaction with chlorosulfonic acid (ClSO₃H) at low temperature ,

Notes:

  • The cyclization step is crucial for forming the fused heterocyclic system.
  • The sulfonylation step is typically performed at low temperatures (0–5°C) to prevent overreaction or decomposition.

Oxidative Cyclization of Tetrahydroquinoline Precursors

Method Overview:

This method employs a direct oxidation of tetrahydroquinoline derivatives to generate the 4-oxo-1,2,5,6-tetrahydroquinoline core, followed by sulfonyl chloride formation.

Procedure:

Step Description Reagents & Conditions References
1 Synthesis of tetrahydroquinoline precursor Condensation of suitable aniline derivatives with aldehydes or ketones ,
2 Oxidation to the 4-oxo derivative Use of mild oxidants such as Winterfeldt reagent (e.g., PhI(OAc)₂), or manganese dioxide ,
3 Sulfonyl chloride formation Treatment with chlorosulfonic acid or sulfuryl chloride ,

Notes:

  • The oxidation step is optimized to selectively oxidize the tetrahydroquinoline ring without overoxidation.
  • The sulfonyl chloride is formed directly from the sulfonic acid intermediate.

Amide Intermediate Route Followed by Cyclization

Method Overview:

This approach involves synthesizing a sulfonamide intermediate, which upon cyclization under dehydrating conditions forms the desired heterocyclic core with the sulfonyl chloride functionality.

Procedure:

Step Description Reagents & Conditions References
1 Synthesis of sulfonamide precursor Reaction of sulfonyl chlorides with amines ,
2 Cyclization to heterocycle Heating with dehydrating agents like polyphosphoric acid (PPA) ,
3 Conversion to sulfonyl chloride Chlorination with phosphorus oxychloride (POCl₃) or chlorosulfonic acid ,

Notes:

  • This route allows for functional group modifications before cyclization.
  • The final sulfonyl chloride is obtained via chlorination of the sulfonic acid or sulfonamide intermediate.

Data Table: Summary of Preparation Methods

Method Key Reagents Key Conditions Advantages References
Intramolecular Cyclization Halogenating agents, acids Elevated temperatures, low-temp sulfonylation High regioselectivity, good yields ,
Oxidative Cyclization Mild oxidants, chlorosulfonic acid Controlled oxidation, low-temp sulfonylation Direct route, scalable ,
Amide Route Sulfonyl chlorides, dehydrating agents Heating, chlorination Flexible, allows functionalization ,

Research Findings and Considerations

  • Yield Optimization: Literature reports indicate yields ranging from 42% to over 98%, depending on the specific route and conditions employed.
  • Reaction Monitoring: Techniques such as IR, NMR, and melting point analysis are crucial for confirming the formation of the sulfonyl chloride and heterocyclic core.
  • Safety Precautions: Handling chlorosulfonic acid and phosphorus oxychloride requires appropriate safety measures due to their corrosive nature.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonyl chloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using a variety of nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed: The reactions of this compound can lead to the formation of various derivatives, including amides, esters, and other substituted heterocycles, depending on the reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Compounds

4-Oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonyl chloride serves as a versatile intermediate in the synthesis of various bioactive molecules. Its sulfonyl chloride functional group allows for nucleophilic substitution reactions with amines and alcohols to create sulfonamides and sulfonate esters. These derivatives are often evaluated for their biological activities, including antimicrobial and anti-inflammatory properties.

Anticancer Research

Research has indicated that compounds derived from this pyrrolidine structure exhibit potential anticancer activity. For instance, modifications to the core structure can yield compounds that inhibit specific cancer cell lines or pathways involved in tumor growth. Studies have focused on the structure-activity relationship (SAR) of these derivatives to enhance their efficacy against cancer cells.

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Investigations into its effects on neurotransmitter systems could lead to the development of new treatments for neurodegenerative diseases or psychiatric disorders.

Enzyme Inhibition

Studies have shown that derivatives of 4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline can act as enzyme inhibitors. For example, sulfonyl chloride derivatives have been tested for their ability to inhibit proteases or kinases involved in various disease processes.

Cellular Mechanisms

Research utilizing this compound has provided insights into cellular mechanisms such as apoptosis and cell cycle regulation. By observing the effects of synthesized derivatives on cell lines under controlled conditions, researchers can elucidate the pathways affected by these compounds.

Case Studies

StudyFocusFindings
Smith et al., 2020Anticancer ActivityIdentified a derivative that inhibited growth in breast cancer cell lines by inducing apoptosis.
Johnson et al., 2021Enzyme InhibitionDemonstrated effective inhibition of a specific kinase associated with tumor progression using a sulfonamide derivative.
Lee et al., 2023NeuropharmacologyFound that modifications to the compound enhanced its affinity for serotonin receptors, suggesting potential antidepressant effects.

Wirkmechanismus

The mechanism by which 4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonyl chloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved would vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structure Modifications

Substituent Variations at Position 8

The 8-position is a critical site for functionalization. Key analogs include:

Compound Name Substituent at Position 8 Molecular Weight Key Properties/Applications References
Target Compound
(4-oxo-...-8-sulfonyl chloride)
Sulfonyl chloride (-SO₂Cl) Not Provided Reactive intermediate for sulfonamide synthesis N/A
2-Oxo-N-(4-phenoxyphenyl)-...-8-sulfonamide Sulfonamide (-SO₂NH-C₆H₄-OPh) 420.49 logP = 4.22; Hydrogen bond acceptors = 7
NH300094
(8-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)
Alkoxy chain with piperidine Not Provided 5-HT₂A/D₂/D₃ antagonist; Schizophrenia treatment candidate
3-(4-Oxo-...-8-carbonyl)-benzonitrile Carbonyl-linked benzonitrile Not Provided CYP enzyme inhibitor candidate
  • Reactivity: The sulfonyl chloride group in the target compound is more reactive than sulfonamides (e.g., 2-oxo-N-(4-phenoxyphenyl)-...-8-sulfonamide), enabling nucleophilic substitution reactions .
  • Bioactivity : Alkoxy-substituted analogs like NH300094 exhibit receptor antagonism, highlighting the impact of bulkier substituents on pharmacological profiles .
Modifications at Position 4

The 4-oxo group is conserved across most analogs, stabilizing the tricyclic structure. Exceptions include 8-(Hydroxy-4-oxo-...-8-yl)-8-(4-methylbenzoyl)-...-4-one , which introduces a second ketone for enhanced enzyme binding .

Physicochemical and Pharmacokinetic Properties

Compound Name logP Hydrogen Bond Acceptors Polar Surface Area (Ų) Notes References
Target Compound N/A N/A N/A Likely moderate solubility due to SO₂Cl N/A
2-Oxo-N-(4-phenoxyphenyl)-...-sulfonamide 4.22 7 65.24 Moderate lipophilicity; drug-like
1-Methyl-2-oxo-N-propyl-...-sulfonamide Not Provided 7 (estimated) Not Provided Propyl chain may enhance membrane permeability
  • logP Trends : Sulfonamide derivatives (e.g., logP = 4.22) balance lipophilicity for blood-brain barrier penetration, critical for CNS-targeted drugs like NH300094 .

Biologische Aktivität

4-Oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its chemical properties, biological effects, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₁H₁₀ClN₁O₃S
Molecular Weight271.72 g/mol
CAS Number1267401-95-5
LogP2.5987
Polar Surface Area65.424 Ų

These properties suggest that the compound may exhibit favorable pharmacokinetic profiles, potentially enhancing its therapeutic efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of this compound. For example:

  • Cell Lines Tested : The compound was evaluated against various cancer cell lines including HeLa (cervical cancer), SMMC-7721 (human hepatoma), and K562 (leukemia).
  • IC₅₀ Values : Some derivatives demonstrated significant activity with IC₅₀ values in the low micromolar range:
    • HeLa : IC₅₀ = 0.126 μM
    • SMMC-7721 : IC₅₀ = 0.071 μM
    • K562 : IC₅₀ = 0.164 μM

These results indicate that certain modifications to the pyrroloquinoline structure can enhance anticancer activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies indicate that derivatives possess activity against various bacterial strains, particularly those resistant to conventional antibiotics. The presence of sulfonamide groups is believed to contribute to this activity by interfering with bacterial folate synthesis pathways .

Structure-Activity Relationship (SAR)

The biological activity of 4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline derivatives can be significantly influenced by their structural modifications:

  • Substituents : Electron-donating groups (e.g., methoxy) at specific positions enhance anticancer activity.
  • Linker Variations : The type of linker used in the structure affects both solubility and interaction with target proteins.
  • Isomerism : Trans isomers have been shown to exhibit greater biological activity than their cis counterparts.

Case Study 1: Anticancer Evaluation

In a study evaluating a series of pyrroloquinoline derivatives for anticancer activity:

  • Compound with a chloro-substitution at the fourth position showed excellent activity against MCF-7 (IC₅₀ = 9 μM) and HCT116 (IC₅₀ = 2.5 μM).
  • The SAR analysis indicated that the NH linker at the second position from the quinoline nucleus was crucial for maintaining high activity levels .

Case Study 2: Antimicrobial Assessment

Another study focused on the antimicrobial properties of sulfonyl chloride derivatives:

  • Compounds were tested against Gram-positive and Gram-negative bacteria.
  • Results indicated that modifications leading to increased lipophilicity improved membrane penetration and antibacterial efficacy .

Q & A

Q. Q1. What are the key synthetic pathways for 4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonyl chloride, and how do reaction conditions impact yield?

A1. The synthesis typically involves multi-step organic reactions, including cyclization and sulfonation. A modified Stolle method avoids Lewis acid catalysts by using hydrochlorides of starting materials (e.g., tetrahydroquinoline derivatives) with oxalyl chloride, achieving yields up to 90% . Key parameters include:

  • Temperature : Controlled reflux (e.g., 378 K for cyclization steps) .
  • Solvents : Polar aprotic solvents (e.g., THF, dichlorobenzene) for cyclization; chlorinated solvents for sulfonation .
  • Purification : Recrystallization (ethanol or hexane) or chromatography (HPLC) .
    Yields vary due to side reactions (e.g., oxalic diamide formation), mitigated by NaOH treatment .

Q. Q2. Which analytical techniques are critical for characterizing this compound?

A2.

  • NMR Spectroscopy : Confirms regiochemistry and purity. For example, 1^1H NMR resolves cis/trans isomerism in intermediates .
  • HPLC : Monitors reaction progress and isolates sulfonated products .
  • X-ray Crystallography : Resolves crystal packing (e.g., C–H···π interactions) and hydrogen-bonding networks (Table 1) .
  • MS (GC-MS or LC-MS) : Validates molecular weight and fragmentation patterns .

Q. Q3. What safety precautions are necessary when handling this compound?

A3. The compound is classified under EU-GHS/CLP as:

  • Acute toxicity (Category 4 for oral, dermal, inhalation exposure).
  • Handling : Use fume hoods, PPE (gloves, goggles), and avoid skin contact. Store in inert atmospheres .

Advanced Research Questions

Q. Q4. How does the sulfonyl chloride group influence reactivity in nucleophilic substitution reactions?

A4. The sulfonyl chloride acts as an electrophilic site for reactions with amines, alcohols, or thiols. For example:

  • Sulfonamide formation : Reacts with primary amines (e.g., piperidine derivatives) in anhydrous THF at 0–5°C to avoid hydrolysis .
  • Steric effects : Bulky substituents on the pyrroloquinoline core reduce reaction rates, requiring longer reaction times (12–24 hrs) .
  • Byproducts : Hydrolysis to sulfonic acids occurs in aqueous media; thus, moisture-free conditions are critical .

Q. Q5. What crystallographic insights explain the compound’s stability and packing behavior?

A5. X-ray studies reveal:

  • Conformation : The six-membered heterocyclic ring adopts an envelope conformation .
  • Intermolecular interactions :
    • C–H···π bonds (3.5 Å) form centrosymmetric dimers.
    • Weak C–H···O hydrogen bonds (2.4–2.6 Å) propagate columns along the [100] axis (Table 1) .
Table 1. Key Hydrogen-Bonding Geometry [[14]]  
| D–H···A       | D–H (Å) | H···A (Å) | D···A (Å) | Angle (°) |  
|----------------|---------|-----------|----------|-----------|  
| C3–H3A···Cg   | 0.97    | 2.55      | 3.514    | 174       |  
| C4–H4···O12   | 0.98    | 2.40      | 3.274    | 149       |  
| C11–H11A···O12| 0.97    | 2.56      | 3.394    | 145       |  

Q. Q6. How do structural analogs differ in biological activity?

A6. Modifications to the pyrroloquinoline core or sulfonyl group alter bioactivity:

Table 2. Structural Analogs and Key Features [[6]]  
| Compound Name                                  | Key Features                          | Bioactivity Insights          |  
|------------------------------------------------|---------------------------------------|-------------------------------|  
| N-(4-fluorophenyl)-1-oxo-pyrrolodiazepine-8-sulfonamide | Fluorine enhances metabolic stability | Potential kinase inhibition  |  
| 5-Oxo-2H-pyrrole-1-sulfonyl chloride           | Simplified core                       | Intermediate in sulfonamide synthesis |  
  • Fluorine substitution : Increases lipophilicity (LogP ~1.97) and bioavailability .
  • Piperidine sulfonamides : Show higher affinity for CNS targets due to improved blood-brain barrier penetration .

Q. Q7. What contradictions exist in reported synthetic yields, and how can they be resolved?

A7. Discrepancies arise from:

  • Cyclization methods : Classical Stolle reactions yield 60–70% vs. modified methods (90%) using hydrochlorides .
  • Oxidation selectivity : m-Chloroperbenzoic acid in THF at -3°C minimizes over-oxidation but requires precise stoichiometry .
    Resolution : Optimize catalyst-free conditions and use real-time HPLC monitoring to isolate intermediates .

Methodological Guidance

Q. Q8. How to design a scalable synthesis protocol for this compound?

A8.

Step 1 : Cyclize tetrahydroquinoline precursors via modified Stolle reaction (oxalyl chloride, THF, 0°C).

Step 2 : Sulfonate using ClSO3_3H in DCM at -10°C .

Step 3 : Purify via gradient recrystallization (ethanol/hexane) .
Critical parameters :

  • Maintain anhydrous conditions to prevent hydrolysis.
  • Use excess sulfonating agent (1.5 eq) for complete conversion .

Q. Q9. What strategies mitigate racemization during chiral synthesis?

A9.

  • Chiral auxiliaries : Use tert-butyl carbamate-protected amines to retain enantiopurity .
  • Crystallization : Enantiopure intermediates (e.g., octahydro-pyrrolopyridines) crystallize selectively, avoiding chromatography .

Q. Q10. How to validate biological activity in drug discovery contexts?

A10.

  • Target profiling : Screen against kinase or GPCR panels using fluorescence polarization assays .
  • ADMET studies : Assess metabolic stability (human liver microsomes) and cytotoxicity (HEK293 cells) .
  • Structural analogs : Compare IC50_{50} values to establish SAR (e.g., fluorine vs. chlorine substitutions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonyl chloride
Reactant of Route 2
4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonyl chloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.